![molecular formula C7H11N3OS B3070251 2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol CAS No. 1001648-75-4](/img/structure/B3070251.png)
2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol
Overview
Description
2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol is a compound that has been used in various applications. It can be used to prepare its sulfate monohydrate salt, which acts as a good material for nonlinear optical (NLO) applications . It has also been used as a corrosion inhibitor for mild steel in an acidic medium .
Synthesis Analysis
The synthesis of 2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol involves a series of chemical reactions. The chemical structures of the synthesized compounds were confirmed by 1 H NMR, LCMS, and IR analysis .Molecular Structure Analysis
The molecular structure of 2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol has been analyzed using various theoretical techniques . The compound has a molecular weight of 169.25 .Chemical Reactions Analysis
The compound has been found to mediate a significant cytotoxic response to cancer cell lines tested . Compounds having electron-withdrawing groups at different positions of the phenyl ring of the thiourea moiety displayed significant cytotoxic effect .Physical And Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius and should be stored at a temperature between 2-8°C . It has a melting point of 230.1-231.1 °C .Scientific Research Applications
Antileukemic Agents
2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol: and its derivatives have shown promise as potent antileukemic agents. Researchers synthesized a series of novel 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives and evaluated their efficacy against human leukemia cells (K562 and Reh). These compounds displayed significant cytotoxic effects, with some having an IC50 value less than 60 μM. Notably, electron-withdrawing groups at specific positions on the phenyl ring of the thiourea moiety enhanced their cytotoxicity .
Nonlinear Optical (NLO) Applications
The sulfate monohydrate salt of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole serves as a material for nonlinear optical applications. Its unique properties make it valuable for NLO devices and technologies .
Corrosion Inhibition
In acidic environments, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole acts as a corrosion inhibitor for mild steel. Its ability to protect metal surfaces from corrosion makes it relevant in materials science and engineering .
Intermediate in Drug Synthesis
This compound serves as an intermediate in the synthesis of pramipexole , a dopamine D2 subfamily receptor agonist. Pramipexole is used in the treatment of Parkinson’s disease and restless legs syndrome .
Antitumor Properties
While its antileukemic effects are well-established, further exploration of its antitumor properties is warranted. The compound’s ability to induce apoptosis and interact with DNA molecules makes it intriguing for cancer research .
Biological Activity
Beyond its specific applications, 2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol belongs to a class of multitarget agents with a broad spectrum of biological activity. Researchers continue to investigate its potential in various contexts .
Mechanism of Action
Target of Action
The primary target of 2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol is Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .
Mode of Action
The compound interacts with its targets, CK2 and GSK3β, inhibiting their activity and preventing the deactivation of PTEN . This results in the prevention of tumor progression .
Biochemical Pathways
The compound affects the PTEN/PI3K/AKT pathway . By inhibiting CK2 and GSK3β, the compound prevents the phosphorylation and subsequent deactivation of PTEN . This leads to the inhibition of the PI3K/AKT pathway, which is often overactive in cancer cells .
Result of Action
The compound has been found to have a significant cytotoxic response to cancer cell lines tested . Specifically, it has been found to induce apoptosis, a form of programmed cell death .
Safety and Hazards
properties
IUPAC Name |
2,6-diamino-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c8-3-1-2-4-6(5(3)11)12-7(9)10-4/h3,5,11H,1-2,8H2,(H2,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZALVQILJSBEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C1N)O)SC(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101245226 | |
Record name | 2,6-Diamino-4,5,6,7-tetrahydro-7-benzothiazolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101245226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol | |
CAS RN |
1001648-75-4 | |
Record name | 2,6-Diamino-4,5,6,7-tetrahydro-7-benzothiazolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001648-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Diamino-4,5,6,7-tetrahydro-7-benzothiazolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101245226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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